molecular formula C19H11Cl4NaO5S B12691442 Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate CAS No. 25942-40-9

Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate

Cat. No.: B12691442
CAS No.: 25942-40-9
M. Wt: 516.1 g/mol
InChI Key: HNTNBFWCACDSSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its complex structure, which includes multiple chlorine and hydroxyl groups attached to a benzenesulphonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with sodium benzenesulphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate involves its interaction with specific molecular targets. In enzymatic assays, it acts as a substrate for peroxidase, leading to the generation of a chromogenic product. This interaction is facilitated by the compound’s hydroxyl and chlorine groups, which enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
  • Sodium 2,4-dichlorophenol
  • Sodium 3,5-dichloro-2-hydroxybenzenesulfonate

Uniqueness

Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is unique due to its bisphenolic structure, which imparts distinct chemical and physical properties. This structure enhances its reactivity and makes it suitable for a wide range of applications, distinguishing it from other similar compounds .

Properties

CAS No.

25942-40-9

Molecular Formula

C19H11Cl4NaO5S

Molecular Weight

516.1 g/mol

IUPAC Name

sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]benzenesulfonate

InChI

InChI=1S/C19H12Cl4O5S.Na/c20-9-5-12(18(24)14(22)7-9)17(13-6-10(21)8-15(23)19(13)25)11-3-1-2-4-16(11)29(26,27)28;/h1-8,17,24-25H,(H,26,27,28);/q;+1/p-1

InChI Key

HNTNBFWCACDSSS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.